(3S,5S)-Rosuvastatin Calcium Salt
Description
Properties
Molecular Formula |
C₂₂H₂₇FN₃O₆S·1/2Ca |
|---|---|
Molecular Weight |
500.57 |
Synonyms |
(3S,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt; |
Origin of Product |
United States |
Crystallographic and Solid State Research of 3s,5s Rosuvastatin Calcium Salt and Its Polymorphs
Polymorphism and Amorphism Investigations
The ability of a substance to exist in different solid-state forms is a phenomenon of great interest in the pharmaceutical industry. researchgate.net Each form possesses a unique three-dimensional structure, which in turn dictates its specific physical and chemical properties. researchgate.net Rosuvastatin (B1679574) Calcium is known to exist in at least four crystalline forms (A, B, B-1, and C) as well as an amorphous state. plos.orgresearchgate.net
Identification and Characterization of Crystalline Forms (e.g., Form A, Form B, Form C) of Rosuvastatin Calcium
Multiple polymorphic forms of Rosuvastatin Calcium have been identified and characterized using various analytical techniques, primarily Powder X-ray Diffraction (PXRD).
Form A : This is described as a pure crystalline compound. plos.orgresearchgate.net It is known to be less soluble in water compared to other forms. nih.gov Upon heating to 180°C, Form A can lose significant crystallinity and convert to an amorphous state. researchgate.net
Form B and B-1 : Forms B and C are crystalline hydrated forms, while Form B-1 is a dehydrated compound. plos.orgresearchgate.net Form B is noted to be more soluble in water than Form A. google.com It can be prepared by crystallizing amorphous Rosuvastatin Calcium from an aqueous solution and is physically more stable than the amorphous form. google.com
Form C : This crystalline hydrate (B1144303) can be prepared through phase equilibration by suspending amorphous Rosuvastatin Calcium in an organic solvent with a small amount of water. google.com
Other Crystalline Forms : Research has identified additional polymorphic forms, designated as Form M, Form R, and Form S, among others. google.comgoogle.comwipo.int Each of these forms is characterized by a unique PXRD pattern. For instance, Form S can be prepared by adding a calcium source, like calcium acetate (B1210297), to an aqueous solution of Rosuvastatin sodium salt seeded with amorphous Rosuvastatin Calcium. google.com
The table below summarizes the characteristic X-ray powder diffraction peaks for several identified crystalline forms of Rosuvastatin Calcium.
| Polymorphic Form | Characteristic X-ray Powder Diffraction Peaks (d-values in Å or 2θ values) | Reference |
|---|---|---|
| Form B | Exhibits characteristic peaks expressed in d-values (Å): 30.0 (vs), 18.1 (m), 15.0 (m), 8.6 (vs), and others. | google.com |
| Unnamed Crystalline Form | Characterized by X-ray powder diffraction peaks at about 4.7, 19.4, and 22.3° 2θ ± 0.2° 2θ. | google.com |
| Form M | Exhibits a characteristic X-Ray diffraction pattern with characteristic peaks expressed in 2θ values. | google.com |
| Form R | Characterized by an X-ray powder diffraction pattern with peaks at about 3.9, 7.9, 8.4, 9.3, 19.6° (±) 0.2° 2-theta. | google.com |
| Form S | Characterized by an X-ray powder diffraction pattern with peaks at about 3.5, 4.2, and 6.8° (±) 0.2° 2-theta. | google.com |
Studies on Amorphous States and Their Preparation
The amorphous form of Rosuvastatin Calcium is of significant interest primarily because it exhibits greater solubility than its crystalline counterparts, which can potentially enhance its bioavailability. plos.orgnih.gov However, this form is also characterized by lower physical and chemical stability. researchgate.netnih.gov
Preparation Methods: Several processes have been developed for the preparation of amorphous Rosuvastatin Calcium. A common method involves dissolving a Rosuvastatin salt, such as the sodium salt, in a solvent and then adding a source of calcium, like calcium chloride, to precipitate the amorphous calcium salt. google.comgoogle.com Another approach involves the hydrolysis of a C1 to C4 alkyl ester of Rosuvastatin, followed by conversion to the calcium salt. googleapis.com Processes may also involve steps like azeotropic distillation to remove water or techniques such as spray drying and freeze-drying to isolate the amorphous product. google.comgoogle.com
Stability Enhancement: Research has focused on improving the stability of amorphous Rosuvastatin. One strategy is to produce amorphous Rosuvastatin free from hygroscopic alkali metal impurities, such as sodium cations, which can negatively impact stability. plos.orggoogleapis.com The use of certain excipients, particularly insoluble alkalinizing agents like calcium carbonate or dibasic calcium phosphate (B84403), can also enhance stability by preventing hygroscopicity. plos.orgnih.gov These agents, when combined with a water-soluble diluent like lactose (B1674315) monohydrate, contribute to a more stable formulation. plos.org The molecular mobility within amorphous Rosuvastatin Calcium has been explored using solid-state nuclear magnetic resonance (NMR), providing insights into the reorientational dynamics of its molecular groups, which is crucial for understanding its physical stability. rsc.orgnih.gov
Crystal Engineering Approaches for Targeted Solid Forms
Crystal engineering offers a rational approach to modifying the physicochemical properties of an API by designing new solid forms, such as cocrystals. nih.gov This strategy has been applied to Rosuvastatin Calcium to enhance its solubility and dissolution rate without altering its chemical structure. nih.gov
By combining Rosuvastatin Calcium with a suitable coformer, a new crystalline entity with improved properties can be created. For example, cocrystals of Rosuvastatin Calcium have been successfully produced with L-asparagine using a solvent evaporation method. nih.gov Other coformers, such as sorbitol and vanillin, have also been used to generate novel solid forms with modified physicochemical characteristics. nih.gov These engineered multicomponent crystalline systems represent a promising pathway to developing improved pharmaceutical products. nih.gov
Solid-State Transformation and Interconversion Mechanisms
The different solid forms of Rosuvastatin Calcium can transform from one to another under specific conditions, a process known as interconversion. Understanding these transformation mechanisms is vital for controlling the solid form of the API during manufacturing and storage.
Crystalline to Amorphous Transformation : It has been observed that crystalline forms can convert to an amorphous state. For instance, Form A loses a significant degree of its crystallinity when heated to 180°C. researchgate.net In another example, stirring crystalline Form M of Rosuvastatin Calcium in water can lead to its conversion into the amorphous form. google.com
Amorphous to Crystalline Transformation : The reverse transformation is also possible and is often used to prepare specific polymorphs. A novel crystalline form of Rosuvastatin Calcium can be prepared by crystallizing the amorphous form from specific solvent systems, such as a 1:1 mixture of water and acetonitrile (B52724) or water and acetone. googleapis.com Similarly, adding amorphous Rosuvastatin Calcium to a mixture of water and an organic solvent like acetonitrile at a controlled temperature can induce crystallization. google.com
Degradation and Interconversion in Solution : The chemical stability of Rosuvastatin Calcium is also linked to interconversion, particularly in solution. A major degradation pathway involves intramolecular esterification to form Rosuvastatin-lactone. researchgate.net This conversion is reversible and the direction of the equilibrium (RST ⇌ RST-Lactone) is influenced by the solvent system. Aprotic solvents favor the formation of the lactone, while acidic aqueous conditions can drive the reverse reaction, converting the lactone back to Rosuvastatin. researchgate.net
The table below provides examples of documented solid-state transformations.
| Starting Form | Condition/Process | Resulting Form | Reference |
|---|---|---|---|
| Amorphous Form | Crystallization from a 1:1 mixture of water and acetonitrile. | Crystalline Form | googleapis.com |
| Crystalline Form A | Heating to 180°C. | Amorphous State | researchgate.net |
| Crystalline Form M | Stirring in water. | Amorphous Form | google.com |
| Amorphous Form | Suspended in an organic solvent with a small amount of water. | Crystalline Form C | google.com |
Advanced Analytical Chemistry for Characterization and Purity Assessment of 3s,5s Rosuvastatin Calcium Salt
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of (3S,5S)-Rosuvastatin Calcium Salt, offering high resolution and sensitivity for both quantitative and qualitative assessments.
Development of Stability-Indicating HPLC Methods
The development of stability-indicating HPLC methods is crucial for distinguishing the intact drug from its degradation products that may form under various stress conditions. Such methods are vital for ensuring the efficacy and safety of the final pharmaceutical product.
Forced degradation studies are integral to this process, where (3S,5S)-Rosuvastatin Calcium Salt is subjected to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov Research has shown that significant degradation occurs under acidic conditions, with other notable degradation observed under alkaline, oxidative, photolytic, and thermal stress. nih.gov The goal is to develop a method that can resolve the main peak of rosuvastatin (B1679574) from all potential degradation products.
A typical stability-indicating RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org The detection wavelength is often set around 242 nm to 248 nm, where rosuvastatin exhibits strong absorbance. nih.govresearchgate.net The effectiveness of these methods is demonstrated by the ability to separate degradation products from the parent drug, with the peak purity of the rosuvastatin peak being a key validation parameter. nih.gov
| Parameter | Condition 1 nih.gov | Condition 2 japsonline.com |
| Column | YMC C8 (150 x 4.6 mm, 5 µm) | Agilent ZORBAX Eclipse plus C18 (4.6 × 150 mm, 5 μm) |
| Mobile Phase | Acetonitrile: water (40:60, v/v), pH 3.5 with phosphoric acid | 0.5% v/v acetic acid: ethanol (B145695) (52.70:47.30 v/v) |
| Flow Rate | 1.5 ml/min | 0.978 ml/minute |
| Detection | 242 nm | 246 nm |
| Retention Time | ~5.2 min | Not Specified |
Chiral HPLC for Enantiomeric Purity and Isomeric Separation
Since (3S,5S)-Rosuvastatin is a specific stereoisomer, ensuring its enantiomeric purity is a critical quality attribute. Chiral HPLC methods are specifically designed to separate enantiomers, which have identical chemical and physical properties in an achiral environment but can exhibit different pharmacological activities and toxicities.
The development of these methods often involves the use of a chiral stationary phase (CSP). For rosuvastatin, polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, have proven effective. neliti.comijpda.org For instance, a CHIRALPAK IB column, which contains tris(3,5-dimethylphenylcarbamate) derivatized cellulose (B213188) bonded to silica (B1680970) gel, can be used. ijpda.orgnih.gov
The separation mechanism relies on the differential interactions, such as dipole-dipole interactions and hydrogen bonding, between the enantiomers and the chiral stationary phase. nih.gov The mobile phase typically consists of a non-polar solvent like n-heptane or hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol, and often a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. neliti.comijpda.orggoogle.com The successful separation of the (3S,5S)-enantiomer from its (3R,5R)-counterpart and other related isomers is a key outcome of this analysis. neliti.com
| Parameter | Condition 1 ijpda.org | Condition 2 google.com |
| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) | CHIRALPAK IC (4.6 × 250mm, 5 μm) |
| Mobile Phase | n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v) | n-hexane: isopropyl alcohol: trifluoroacetic acid (750:250:1 v/v) |
| Detection | Not Specified | 220nm ~ 280nm |
Optimization of Chromatographic Parameters for Resolution and Sensitivity
Optimizing chromatographic parameters is essential to achieve the desired resolution between (3S,5S)-Rosuvastatin, its impurities, and degradation products, while also ensuring high sensitivity for detecting trace amounts.
Key parameters that are systematically varied and evaluated include:
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time and resolution. The pH of the aqueous phase is also critical and can significantly impact the peak shape and retention of ionizable compounds like rosuvastatin. nih.govrjptonline.org
Flow Rate: This parameter affects the analysis time and the efficiency of the separation. A lower flow rate can sometimes lead to better resolution but increases the run time. nih.gov
Column Type and Dimensions: The choice of stationary phase (e.g., C8, C18) and column dimensions (length, internal diameter, and particle size) plays a vital role in the separation efficiency. nih.govnih.gov
Detection Wavelength: Selecting the wavelength of maximum absorbance for rosuvastatin enhances the sensitivity of the method. nih.gov
The goal of optimization is to achieve a balance between good resolution, acceptable run time, sharp and symmetrical peaks, and low limits of detection (LOD) and quantification (LOQ). who.intresearchgate.net
Spectroscopic and Spectrometric Techniques for Structural Elucidation
While HPLC is excellent for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of (3S,5S)-Rosuvastatin Calcium Salt and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the stereochemistry of chiral centers. For (3S,5S)-Rosuvastatin, ¹H NMR and ¹³C NMR are used to confirm the correct stereochemical configuration.
The chemical shifts and coupling constants of the protons in the dihydroxy heptenoic acid side chain are particularly informative for assigning the relative stereochemistry of the hydroxyl groups at the C3 and C5 positions. nih.govresearchgate.net Specific signals in the ¹H NMR spectrum can be assigned to the protons of the rosuvastatin molecule, and their integration values should correspond to the number of protons. nih.govtubitak.gov.tr By comparing the obtained spectra with those of reference standards or with data from the literature, the correct (3S,5S) configuration can be unequivocally confirmed. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Impurity Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an invaluable technique for the identification and characterization of impurities and degradation products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Interaction Studies
UV-Visible spectrophotometry is a widely utilized technique for the quantitative determination of Rosuvastatin Calcium in both bulk drug substance and pharmaceutical formulations. ijprajournal.comcore.ac.uk The method is valued for its simplicity, speed, and cost-effectiveness. ijprajournal.com
The principle of UV-Vis spectrophotometry lies in the measurement of the amount of light absorbed by a substance at a specific wavelength. Rosuvastatin Calcium exhibits a characteristic absorption maximum (λmax) in the ultraviolet region, which allows for its quantification. The λmax can vary slightly depending on the solvent used. For instance, in distilled water, the λmax is observed at 247 nm, while in methanol, it is at 244 nm. ijprajournal.comcore.ac.uk A mixture of acetonitrile and methanol (60:40 v/v) shows a λmax at 242 nm. researchpublish.com
The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity. researchpublish.com Linearity is typically observed over a specific concentration range, for example, 5–30 μg/ml in distilled water, with a high correlation coefficient (r² = 0.999), indicating a strong linear relationship between absorbance and concentration. ijprajournal.com The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters that define the sensitivity of the method. For Rosuvastatin Calcium in distilled water, the LOD and LOQ have been reported to be 0.75 µg/ml and 2.27 µg/ml, respectively. ijprajournal.com Another study using methanol as the solvent reported a linearity range of 1.0–60.0 μg/mL with a limit of detection of 0.33 μg/mL. ingentaconnect.com
Beyond simple quantification, UV-Vis spectrophotometry can also be employed in interaction studies. By observing changes in the absorption spectrum of Rosuvastatin Calcium in the presence of other substances, it is possible to infer interactions, such as the formation of complexes. For instance, derivative spectrophotometry has been used to simultaneously estimate Rosuvastatin Calcium and Aspirin in a combined dosage form by identifying their zero-crossing points. ajrconline.org
Table 1: UV-Vis Spectrophotometry Parameters for Rosuvastatin Calcium Quantification
| Parameter | Value | Solvent | Reference |
| λmax | 247 nm | Distilled Water | ijprajournal.com |
| 244 nm | Methanol | core.ac.uk | |
| 242 nm | Acetonitrile:Methanol (60:40 v/v) | researchpublish.com | |
| 243 nm | Methanol | ingentaconnect.com | |
| 252 nm | Methanol | ijpab.com | |
| Linearity Range | 5–30 µg/ml | Distilled Water | ijprajournal.com |
| 4-24µg/ml | Acetonitrile:Methanol (60:40 v/v) | researchpublish.com | |
| 1.0–60.0 μg/mL | Methanol | ingentaconnect.com | |
| 2-18 µg/mL | Methanol | core.ac.uk | |
| 5-35 µg/ml | Methanol | ijpab.com | |
| Correlation Coefficient (r²) | 0.999 | Distilled Water | ijprajournal.com |
| 0.9992 | Acetonitrile:Methanol (60:40 v/v) | researchpublish.com | |
| 0.9978 | Methanol | core.ac.uk | |
| LOD | 0.75 µg/ml | Distilled Water | ijprajournal.com |
| 0.75µg/ml | Acetonitrile:Methanol (60:40 v/v) | researchpublish.com | |
| 0.33 μg/mL | Methanol | ingentaconnect.com | |
| LOQ | 2.27 µg/ml | Distilled Water | ijprajournal.com |
| 2.27µg/ml | Acetonitrile:Methanol (60:40 v/v) | researchpublish.com |
X-ray Powder Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) for Solid-State Characterization
The solid-state properties of (3S,5S)-Rosuvastatin Calcium Salt are critical as they can influence its stability, solubility, and bioavailability. X-ray Powder Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques used to characterize its solid form.
X-ray Powder Diffraction (PXRD) is a non-destructive technique used to identify the crystalline or amorphous nature of a substance. nih.gov Crystalline materials produce a unique diffraction pattern of sharp peaks, while amorphous materials show a broad halo. nih.gov Different crystalline forms, or polymorphs, of Rosuvastatin Calcium have been identified using PXRD. For example, a crystalline form has been characterized by peaks at about 4.7, 19.4, and 22.3° 2θ±0.2° 2θ. google.com Another study identified crystalline forms B and C with characteristic peaks expressed in d-values. google.com The amorphous form of Rosuvastatin Calcium is confirmed by the absence of sharp Bragg diffraction peaks and the presence of broad maxima. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, and glass transitions. The DSC thermogram of a crystalline form of Rosuvastatin Calcium shows an endotherm at about 132°C and another broad endotherm between 220°C and 240°C. google.com In contrast, the amorphous form exhibits a high endothermic plateau around 72°C, which is associated with its melting point. researchgate.net A sharp endothermic peak at 126°C has also been reported for the pure drug. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to quantify volatile components like water or residual solvents. TGA has been used in conjunction with DSC and PXRD to provide a comprehensive solid-state characterization of Rosuvastatin Calcium. nih.govgoogle.com
Table 2: Solid-State Characterization Data for Rosuvastatin Calcium
| Technique | Observation | Interpretation | Reference |
| PXRD | Sharp peaks at 4.7, 19.4, 22.3° 2θ | Crystalline form | google.com |
| Characteristic peaks in d-values | Crystalline forms B and C | google.com | |
| Broad maxima at 7, 20, 45° 2θ | Amorphous form | nih.gov | |
| DSC | Endotherm at ~132°C, broad endotherm at 220-240°C | Crystalline form | google.com |
| Endothermic plateau at ~72°C | Amorphous form | researchgate.net | |
| Sharp endothermic peak at 126°C | Pure drug | researchgate.net |
Impurity Profiling and Quantification Strategies
Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of the drug product. For (3S,5S)-Rosuvastatin Calcium Salt, this involves the identification, characterization, and quantification of process-related impurities and degradation products.
Process-related impurities are substances that are formed during the synthesis of the drug substance. Their levels are closely monitored to ensure they are within acceptable limits as per regulatory guidelines, such as those from the ICH. derpharmachemica.com High-Performance Liquid Chromatography (HPLC) is a primary technique for detecting and quantifying these impurities. derpharmachemica.com
Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, and base. nih.gov Forced degradation studies are intentionally conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. nih.gov
Rosuvastatin is known to be susceptible to degradation under different conditions. researchgate.net Photolytic degradation, for instance, can lead to the formation of two cyclic epimeric compounds, reported as FP-B in the European Pharmacopeia. nih.gov These epimers retain the (3R,5S) configuration of the parent molecule but have opposite configurations at a third stereogenic center. nih.gov Kinetic studies have shown that Rosuvastatin can degrade completely to FP-B within 3 hours at room temperature under photolytic conditions. nih.gov
Acidic hydrolysis is another significant degradation pathway, leading to the formation of the lactone form, which is a major degradation product. researchgate.netrsc.org The equilibrium between Rosuvastatin and its lactone form is influenced by the solvent matrix, with aprotic solvents favoring the formation of the lactone. researchgate.net Other degradation products identified under various stress conditions include the 5-oxo isomer and the anti-isomer. researchgate.net A novel degradation impurity, identified as a meglumine (B1676163) adduct, was found to form during stability studies and was characterized using NMR and mass spectrometry. researchgate.net
Establishing quantitative limits for trace impurities and isomers is essential for controlling the quality of Rosuvastatin Calcium. The limits of detection (LOD) and quantitation (LOQ) for these impurities are determined as part of the validation of the analytical methods.
For instance, a UHPLC method was developed for the estimation of Rosuvastatin and its complete impurity profile. nih.gov The LOD and LOQ for Rosuvastatin were found to be 0.18 µg/mL and 0.59 µg/mL, respectively. For the impurities, the LOD/LOQ values ranged from 0.19/0.62 to 0.22/0.72 µg/mL. nih.gov In another study focusing on the lactone impurity, the LOD and LOQ were determined to be 0.01 µg/mL and 0.04 µg/mL, respectively, demonstrating high sensitivity. asianjpr.com The ICH guidelines recommend that the acceptable level for a known or unknown related compound (impurity) in a drug substance should be less than 0.15% and 0.10%, respectively. derpharmachemica.com
Table 3: Identified Impurities of (3S,5S)-Rosuvastatin Calcium Salt
| Impurity Name | Type | Method of Identification | Reference |
| 5-keto acid | Process-related, Degradation | HPLC, Synthesis | derpharmachemica.comresearchgate.net |
| Lactone | Process-related, Degradation | HPLC, Synthesis, NMR, MS | derpharmachemica.comresearchgate.netresearchgate.netnih.gov |
| (3R, 5R)-isomer | Process-related | HPLC, Synthesis | derpharmachemica.com |
| (3S, 5R)-isomer | Process-related | HPLC, Synthesis | derpharmachemica.com |
| Anti-isomer | Degradation | HPLC | researchgate.netresearchgate.net |
| FP-B (epimers) | Photolytic Degradation | HPLC, CD, NMR, MS | nih.gov |
| Meglumine adduct | Degradation | HPLC, NMR, MS | researchgate.net |
| Imp-A | Process-related | HPLC | researchgate.net |
Mechanistic and Degradation Pathway Investigations of 3s,5s Rosuvastatin Calcium Salt
Chemical Stability Studies and Degradation Kinetics
(3S,5S)-Rosuvastatin Calcium Salt is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netrsc.orgchemicalpapers.com Understanding the kinetics and pathways of this degradation is essential for ensuring the quality and stability of the drug product.
Kinetic Analysis of Hydrolytic Degradation under Acidic and Alkaline Conditions
Hydrolysis is a significant degradation pathway for (3S,5S)-Rosuvastatin Calcium Salt, particularly under acidic conditions. rsc.orgnih.gov The molecule is relatively stable in neutral and basic environments but degrades in acidic solutions. oup.comresearchgate.net The primary acid-catalyzed degradation involves the intramolecular esterification of the carboxylic acid and the δ-hydroxyl group on the heptenoic acid side chain, leading to the formation of its corresponding lactone. researchgate.netjpionline.org This conversion is a reversible equilibrium, and the presence of water in an acidic mobile phase can promote the reverse reaction, converting the lactone back to the parent compound. researchgate.netchemicalpapers.com
Studies have shown that the rate of both the forward (rosuvastatin to lactone) and reverse (lactone to rosuvastatin) reactions follow first-order kinetics. researchgate.netchemicalpapers.com The rate constant for the reverse reaction is reportedly 20 times greater than that of the forward reaction, indicating a faster conversion of the lactone back to rosuvastatin (B1679574) under acidic aqueous conditions. researchgate.netchemicalpapers.com The degradation in acidic media, such as 0.1 N HCl, has been shown to produce multiple degradation products. researchgate.net
Investigation of Oxidative Degradation Pathways
(3S,5S)-Rosuvastatin Calcium Salt is also susceptible to oxidative degradation. rsc.orgsemanticscholar.org Exposure to oxidizing agents like hydrogen peroxide (H2O2) can lead to the formation of several degradation products. oup.comsemanticscholar.org One of the major degradation products formed under oxidative stress is proposed to be rosuvastatin-N-oxide. rsc.org Another study identified two unknown degradation products under oxidative conditions. nih.gov The formation of oxidation products is accelerated in an acidic environment. researchgate.netjpionline.org
Effects of Photolytic and Thermal Stress on Compound Stability
Photolytic degradation is a significant concern for (3S,5S)-Rosuvastatin Calcium Salt. researchgate.netchemicalpapers.com The compound is sensitive to light, and exposure can lead to the formation of various degradation products, including isomers and the lactone form. researchgate.netchemicalpapers.commdpi.com One study found that rosuvastatin begins to deteriorate when exposed to white light with an intensity of 200 Lux for three days, with degradation exceeding 50% as the intensity increases to 3000 Lux. bvsalud.org The study also noted that white, green, and blue lights are particularly destructive, while red and orange lights have a minimal effect. bvsalud.org Photolytic degradation can lead to the formation of two cyclic epimeric derivatives, which can further degrade into lactones under mild acidic conditions. nih.gov
Regarding thermal stress, (3S,5S)-Rosuvastatin Calcium Salt is relatively stable. nih.govsemanticscholar.org However, the presence of high humidity combined with increased temperature can lead to significant degradation, which can be mitigated by the presence of antioxidants. bvsalud.org Dry heat up to 90°C has been shown to have no significant negative impact on its stability. bvsalud.org The thermal conversion of rosuvastatin to its lactone form has been studied, with thermodynamic parameters determined as ΔH* = 32.4 ± 0.8 kJ mol−1 and ΔS* = − 166.6 ± 0.6 J mol−1. researchgate.net
Solvent-Dependent Degradation and Interconversion Phenomena (e.g., Lactone Formation)
The solvent system plays a crucial role in the degradation and interconversion of (3S,5S)-Rosuvastatin Calcium Salt and its lactone form. researchgate.netchemicalpapers.com The direction of the equilibrium between rosuvastatin and its lactone is highly dependent on the type of solvent used for extraction and analysis. researchgate.netchemicalpapers.com
Aprotic Solvents: In aprotic solvents like chloroform (B151607) or dichloroethane, the forward reaction, which is the conversion of rosuvastatin to its lactone, is the predominant reaction. researchgate.netchemicalpapers.com
Acidic Aqueous Mobile Phase: When extracted in an acidic aqueous mobile phase (e.g., water, acetonitrile (B52724), and acetic acid), the reverse reaction is favored, leading to the conversion of the lactone back to rosuvastatin. researchgate.netchemicalpapers.com
Protic Solvents: In protic solvents such as methanol (B129727), both rosuvastatin and its lactone are stable, and no significant interconversion is observed. researchgate.netchemicalpapers.com
This solvent-dependent behavior is critical in analytical method development to ensure accurate quantification of both the active compound and its degradation products. researchgate.netchemicalpapers.com
Identification and Characterization of Degradation Products and By-products
Several studies have focused on identifying and characterizing the degradation products of (3S,5S)-Rosuvastatin Calcium Salt under various stress conditions. These products are typically analyzed using techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govijpsr.com
Under forced degradation conditions, a number of by-products have been identified. rsc.orgsemanticscholar.org In one study, degradation products with molecular masses of 481, 497, 479, 463, and 513 were observed under different stress conditions. rsc.org The major degradation products identified across various studies include the rosuvastatin lactone, 5-oxo isomer, and an anti-isomer. researchgate.netchemicalpapers.com Acid hydrolysis has been shown to yield two specific degradation products. researchgate.net Another comprehensive study identified a total of 11 degradation products under hydrolytic and photolytic stress, with five having the same molecular mass as the parent drug and six having a mass 18 Da lower. nih.gov
The following table summarizes some of the key degradation products identified in the literature:
| Stress Condition | Identified Degradation Products/By-products | Reference |
| Acid Hydrolysis | Rosuvastatin Lactone, Diastereoisomers | nih.gov |
| Two unidentified degradation products | researchgate.net | |
| Four major unknown degradation products | nih.gov | |
| Alkaline Hydrolysis | One unidentified degradation peak | semanticscholar.org |
| Oxidation | Rosuvastatin-N-oxide | rsc.org |
| Four unidentified degradation peaks | semanticscholar.org | |
| Two unknown degradation products | nih.gov | |
| Photolysis | Cyclic epimeric derivatives (FP-B) | nih.gov |
| Polycyclic isomers | mdpi.com | |
| Thermal Stress | Rosuvastatin Lactone | researchgate.net |
| Gamma Radiation | Nine major degradation products | nih.gov |
Fundamental Biochemical Interaction Mechanisms (In Vitro Studies)
The primary mechanism of action of (3S,5S)-Rosuvastatin Calcium Salt is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govpatsnap.com This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. patsnap.comdrugbank.com The polar methane (B114726) sulfonamide group in the rosuvastatin molecule is crucial for its interaction with the HMG-CoA reductase enzyme. researchgate.net
In vitro studies have shown that rosuvastatin is a potent inhibitor of HMG-CoA reductase. oup.com It is not extensively metabolized, with cytochrome P450 (CYP) 2C9 being the primary enzyme involved in the formation of its major but less active metabolite, N-desmethylrosuvastatin. drugbank.compharmgkb.org This limited metabolism reduces the potential for drug-drug interactions mediated by the cytochrome P450 system. drugbank.com
The transport of rosuvastatin into and out of liver cells is a key determinant of its efficacy and potential for interactions. In vitro studies have identified several transporters involved in its disposition, including uptake by organic anion transporting polypeptides OATP1B1, OATP1B3, and OATP2B1, and efflux by the breast cancer resistance protein (BCRP) and P-glycoprotein (Pgp). pharmgkb.orgnih.govnih.gov Inhibition of these transporters by other drugs can lead to significant drug-drug interactions. nih.gov For instance, in vitro studies have shown that protease inhibitors can inhibit intestinal BCRP and hepatic OATP1B1, leading to increased rosuvastatin exposure. nih.gov
Molecular Inhibition of HMG-CoA Reductase Enzyme
(3S,5S)-Rosuvastatin Calcium Salt is a potent and competitive inhibitor of the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase enzyme. nih.govpatsnap.comdrugbank.com This enzyme is responsible for catalyzing the conversion of HMG-CoA to mevalonate, which is a critical and rate-limiting step in the biosynthesis of cholesterol. patsnap.commedex.com.bd By inhibiting this enzyme, rosuvastatin effectively curtails the endogenous production of cholesterol in the liver. patsnap.comdrugbank.com
The inhibition mechanism is both competitive with respect to the HMG-CoA substrate and reversible. nih.govpatsnap.com This means that rosuvastatin directly competes with HMG-CoA for binding to the active site of the enzyme. patsnap.com Its structural similarity to HMG-CoA facilitates this, allowing it to effectively block the substrate's access and reduce the enzyme's catalytic activity. patsnap.com The binding process is characterized by a two-step mechanism, initially forming a complex with an inhibition constant (Ki) of approximately 1 nM, which then transitions to a more tightly associated complex with a steady-state inhibition constant (Ki*) of about 0.1 nM. nih.gov
X-ray crystallography studies have provided a three-dimensional view of the interaction between rosuvastatin and the catalytic domain of HMG-CoA reductase. wustl.edu The dihydroxyheptanoic acid portion of rosuvastatin mimics the HMG part of the natural substrate and occupies its binding site. tandfonline.com What distinguishes rosuvastatin and contributes to its high potency is the greater number of binding interactions it forms with the enzyme compared to other statins. tandfonline.comnih.gov These interactions include hydrogen bonds and a unique interaction involving its polar N-methylmethanesulfonamide group with the enzyme. wustl.edutandfonline.com This extensive network of interactions results in a high affinity for the active site. tandfonline.com Specifically, residues such as Arg590, Lys691, and Lys735 are key attractive forces for the statin molecule. researchgate.net
Thermodynamic analysis of the binding at 37°C reveals a significant favorable enthalpy change (ΔH°) of -69.0 kJ/mol, indicating that the interaction is an exothermic process. nih.gov This is accompanied by a small unfavorable entropic penalty (TΔS°) of -9.6 kJ/mol. nih.gov
Table 1: Inhibition Constants of Rosuvastatin for HMG-CoA Reductase
| Parameter | Value | Reference |
|---|---|---|
| Initial Inhibition Constant (Ki) | ~ 1 nM | nih.gov |
| Steady-State Inhibition Constant (Ki*) | ~ 0.1 nM | nih.gov |
| IC50 | 5.4 nM | rndsystems.com |
| IC50 (in rat liver hepatocytes) | 1.12 nM | selleckchem.com |
Interactions with Drug Transporters (e.g., OATP1B1, BCRP, NTCP, OAT3) at a Molecular Level
The pharmacokinetics of rosuvastatin are significantly influenced by its interactions with various drug transporters. nih.gov Being a hydrophilic molecule, its transport across biological membranes is heavily reliant on these proteins. nih.govnih.gov The primary transporters involved in the hepatic uptake and disposition of rosuvastatin are the organic anion transporting polypeptide 1B1 (OATP1B1) and the breast cancer resistance protein (BCRP). nih.govnih.govnih.gov
OATP1B1: This transporter, located on the basolateral membrane of hepatocytes, plays a major role in the initial uptake of rosuvastatin from the blood into the liver. nih.govnih.gov The contribution of OATP1B1 to the total hepatic uptake of rosuvastatin is estimated to be substantial. nih.gov Genetic variations in the gene encoding OATP1B1 can lead to altered rosuvastatin pharmacokinetics. bvsalud.org Inhibition of OATP1B1 by co-administered drugs can lead to significant drug-drug interactions (DDIs), resulting in increased plasma concentrations of rosuvastatin. nih.govnih.gov
BCRP: This efflux transporter is found in the canalicular membrane of the liver and the apical membrane of intestinal cells. nih.govnih.gov It is involved in the excretion of rosuvastatin into bile and can also limit its intestinal absorption. nih.govnih.gov Inhibition of BCRP, particularly in the intestine, is a key mechanism underlying many clinically relevant DDIs with rosuvastatin. nih.govnih.gov
Table 2: Rosuvastatin Interaction with Drug Transporters
| Transporter | Location | Function | Significance for Rosuvastatin | Reference |
|---|---|---|---|---|
| OATP1B1 | Hepatocyte (basolateral membrane) | Hepatic uptake | Major | nih.govnih.gov |
| BCRP | Intestine (apical), Liver (canalicular) | Efflux (limits absorption, biliary excretion) | Major | nih.govnih.gov |
| NTCP | Hepatocyte (basolateral membrane) | Hepatic uptake | Minor | nih.govnih.gov |
| OAT3 | Kidney | Renal uptake for excretion | Minor | nih.govnih.gov |
Charge-Transfer Complexation Studies and Interaction Site Determination
(3S,5S)-Rosuvastatin Calcium Salt, as an n-electron donor, can engage in charge-transfer (CT) reactions with various π-acceptors. nih.govmdpi.com These interactions result in the formation of colored CT complexes, which can be characterized using spectrophotometric methods. nih.govmdpi.comscielo.br Studies have been conducted with a range of acceptors, including tetracyanoethylene (B109619) (TCNE), p-chloranilic acid (pCA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), 1,3,5-trinitrobenzene (B165232) (TNB), 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and 2,4,7-trinitro-9-fluorenone (TNF). nih.govmdpi.com
The formation of these complexes is evidenced by the appearance of new absorption bands in the visible region of the electromagnetic spectrum. mdpi.comscielo.br For instance, the complex with DDQ shows an absorption maximum at 460 nm, while the complex with TNB exhibits maxima at 435 nm and 550 nm. mdpi.com
Computational molecular modeling has been employed to determine the site of interaction for these charge-transfer reactions. nih.govmdpi.com These studies have revealed that the highest electron densities in the rosuvastatin molecule are localized on the two oxygen atoms of the sulfonamide group. mdpi.com Consequently, it is postulated that the π-acceptor molecule, such as DDQ, approaches this sulfonamide group to form the CT complex. mdpi.com The sulfur atom in the sulfonamide group can donate a significant share of the lone pairs of electrons to the two oxygen atoms, making this moiety the primary site for charge-transfer interaction. mdpi.com The molar ratio of the reaction between rosuvastatin and DDQ has been determined to be 1:2, indicating that two molecules of the acceptor interact with one molecule of the rosuvastatin calcium salt. mdpi.com
Table 3: Spectral Characteristics of Rosuvastatin Charge-Transfer Complexes
| π-Acceptor | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|
| TCNQ | 840 | mdpi.com |
| TNB | 435, 550 | mdpi.com |
| DDQ | 460 | mdpi.com |
| pCA | 518 | mdpi.com |
| TCNE | 412 | mdpi.com |
| Bromanil | 498 | mdpi.com |
| Chloranil | 460 | mdpi.com |
| TNF | 412 | mdpi.com |
| Quinalizarin | 579 | scielo.br |
Computational Chemistry and Molecular Modeling of 3s,5s Rosuvastatin Calcium Salt
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Stereoisomers
The therapeutic activity of rosuvastatin (B1679574) is critically dependent on its specific stereochemistry. The molecule has two chiral centers in its heptenoic acid side chain, leading to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). However, only the (3R,5S)-dihydroxyhept-6-enoic acid form is the active entity. nih.govnih.gov The (3S,5S)-Rosuvastatin is considered an impurity or a diastereomer of the active form. nih.gov
Structure-Activity Relationship (SAR) studies focus on how the spatial arrangement of atoms in these isomers affects their ability to bind to the target enzyme, HMG-CoA reductase. The fundamental structure of statins includes an analog of the HMG-CoA substrate, which binds to the active site of the enzyme. researchgate.net Computational modeling, particularly molecular docking, reveals that the precise orientation of the hydroxyl groups at the C3 and C5 positions is crucial for establishing key interactions within the enzyme's active site.
The (3R,5S) stereoisomer, the active form, mimics the transition state of the natural substrate, HMG-CoA, allowing for potent competitive inhibition. drugbank.comnih.gov Modeling studies of other stereoisomers, such as the (3S,5S) form, would demonstrate a less optimal fit in the binding pocket, leading to reduced inhibitory activity. This is due to steric clashes and the inability to form the same network of hydrogen bonds that the active (3R,5S) isomer establishes with amino acid residues like Lysine 691. researchgate.net
Structure-Property Relationship (SPR) modeling investigates how stereochemistry influences the physicochemical properties of the molecule. While the primary focus is often on the active isomer, understanding the properties of other stereoisomers like (3S,5S)-Rosuvastatin is important for purification and quality control. Properties such as solubility, crystal packing, and stability can differ between stereoisomers, impacting the formulation and bioavailability of the final drug product.
Table 1: Comparison of Rosuvastatin Stereoisomers
| Stereoisomer | Chirality at C3 | Chirality at C5 | Biological Activity | Role |
|---|---|---|---|---|
| Rosuvastatin | R | S | Active | HMG-CoA Reductase Inhibitor nih.gov |
| (3S,5S)-Rosuvastatin | S | S | Inactive | Diastereomeric Impurity nih.gov |
| (3R,5R)-Rosuvastatin | R | R | Inactive | Diastereomer nih.gov |
In Silico Prediction of Spectroscopic Characteristics
In silico methods are increasingly used to predict spectroscopic characteristics, aiding in the structural elucidation and characterization of molecules like (3S,5S)-Rosuvastatin. These computational predictions can be benchmarked against experimental data to confirm molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational tools, often employing Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. For rosuvastatin, specific proton signals have been identified experimentally in deuterated DMSO, such as those at 6.51 ppm, 4.19 ppm, and 3.54 ppm. nih.govtubitak.gov.tr In silico predictions would involve calculating the magnetic shielding tensors for each nucleus in a modeled structure of (3S,5S)-Rosuvastatin. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. Comparing the predicted spectrum of the (3S,5S) isomer with the known experimental spectrum of the active (3R,5S) isomer can help identify unique spectral signatures for each stereoisomer.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally to generate a predicted IR spectrum. These calculations can identify the characteristic vibrational modes of different functional groups. Experimental FT-IR spectra of rosuvastatin calcium show distinctive peaks at wavenumbers such as 3372, 1603, 1542, 1229, and 844 cm⁻¹. researchgate.net Computational analysis of the (3S,5S) isomer would predict the frequencies and intensities of its vibrational modes. These predicted spectra can be used to understand how changes in stereochemistry might subtly alter the vibrational properties of the molecule, potentially leading to shifts in peak positions or changes in intensity compared to the active isomer.
Table 2: Predicted vs. Experimental Spectroscopic Data for Rosuvastatin
| Technique | Parameter | Predicted Value (Computational) | Experimental Value | Reference for Experimental Data |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Dependent on specific proton and computational model | 6.51, 4.19, 3.54 (in DMSO-d₆) | tubitak.gov.tr |
| ¹³C NMR | Chemical Shift (ppm) | Dependent on specific carbon and computational model | Various signals identified across the molecule | nih.gov |
Molecular Dynamics Simulations of Compound Interactions with Biological Macromolecules (e.g., Enzymes, Transporters)
Molecular Dynamics (MD) simulations provide a dynamic view of how (3S,5S)-Rosuvastatin and its active counterparts interact with biological targets over time. These simulations are crucial for understanding the mechanisms of drug action and transport.
Interaction with HMG-CoA Reductase: Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase (HMGR), the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov MD simulations and molecular docking studies have been extensively used to explore the binding of the active (3R,5S) isomer to HMGR. plos.orgacs.org These studies show that the HMG-like moiety of rosuvastatin occupies the substrate binding site. researchgate.net Specific interactions include hydrogen bonds between the drug's hydroxyl and carboxylate groups and residues such as Ser565, Asp690, Lys691, and Lys735. researchgate.netnih.gov The fluorophenyl group provides additional hydrophobic interactions. researchgate.net
An MD simulation of the (3S,5S) isomer complexed with HMGR would likely reveal a less stable interaction. The incorrect stereochemistry would disrupt the optimal hydrogen bonding network and introduce unfavorable steric interactions, leading to a higher binding free energy and a shorter residence time in the active site compared to the active isomer. This computational finding would explain its lack of significant biological activity.
Interaction with Transporters: The pharmacokinetics of rosuvastatin are heavily influenced by drug transporters. It is a substrate for hepatic uptake transporters, primarily the organic anion transporting polypeptides OATP1B1 and OATP1B3, and for the efflux transporter Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) models, which incorporate data from these transporter interactions, have been developed to predict drug-drug interactions. nih.govresearchgate.net MD simulations can be used to investigate the binding of rosuvastatin stereoisomers to these transporters at an atomic level, identifying key residues involved in substrate recognition and translocation. Differences in the interaction dynamics between the (3R,5S) and (3S,5S) isomers with these transporters could explain potential variations in their absorption, distribution, and excretion profiles.
Table 3: Key Amino Acid Residues in HMG-CoA Reductase Interacting with Rosuvastatin
| Amino Acid Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Lysine (K691) | Hydrogen Bonding | Interacts with the C5-hydroxyl group of the statin researchgate.net |
| Serine (S565) | Hydrogen Bonding | Interacts with the carbonyl oxygen of the HMG-like moiety nih.gov |
| Aspartic Acid (D690) | Ionic/Hydrogen Bonding | Interacts with the hydroxyl groups researchgate.net |
| Arginine (R590) | Salt Bridge | Forms a salt bridge with the carboxylate group |
Prediction and Understanding of Polymorphic Forms and Amorphous Solid Structures
The solid-state form of a drug substance significantly impacts its stability, solubility, and manufacturability. Rosuvastatin calcium is known to exist in multiple crystalline (polymorphic) forms as well as an amorphous form. researchgate.netplos.org Computational methods are vital for predicting and understanding these different solid structures.
Polymorphism Prediction: Computational crystal structure prediction (CSP) aims to identify possible stable crystal packing arrangements (polymorphs) from the molecular structure alone. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.net For a flexible molecule like rosuvastatin, this process also involves exploring different molecular conformations. The lattice energy calculations often use a combination of quantum mechanics for the intramolecular energy and specialized force fields or DFT-D for the intermolecular interactions. rsc.orgsoton.ac.uk Such studies can predict the relative stability of known forms (e.g., Form A, B, C) and potentially uncover new, yet undiscovered, polymorphs. researchgate.net
Amorphous Solid Structures: The amorphous form of rosuvastatin calcium is of particular interest as it generally exhibits higher solubility than its crystalline counterparts. researchgate.netnih.gov Computational modeling can be used to simulate the structure of the amorphous state. One approach is to use molecular dynamics to simulate the rapid cooling of the molten drug (a "melt-quench" simulation) to generate a disordered solid structure. Analysis of these amorphous models can provide insights into molecular mobility, which is linked to physical stability. For amorphous rosuvastatin calcium, computational studies combined with solid-state NMR have been used to explore the reorientational dynamics of methyl and isopropyl groups, providing a detailed picture of molecular mobility within the amorphous solid. nih.govrsc.org These computational models help in understanding the factors that contribute to the stability or crystallization tendency of the amorphous form.
Table 4: Solid-State Forms of Rosuvastatin Calcium
| Form | Type | Key Characteristic | Computational Focus |
|---|---|---|---|
| Form A | Crystalline (Anhydrous) | Pure crystalline compound researchgate.net | Lattice Energy Calculation, Stability Ranking |
| Form B | Crystalline (Hydrated) | Crystalline hydrate (B1144303), more soluble than Form A researchgate.net | Modeling of water molecules in the crystal lattice |
| Form C | Crystalline (Hydrated) | Crystalline hydrate, more soluble than Form A researchgate.net | Modeling of water molecules in the crystal lattice |
Q & A
Q. What validated analytical methods are recommended for quantifying (3S,5S)-Rosuvastatin Calcium Salt in bulk and formulations?
Answer: Quantification can be achieved using:
- UV-Spectrophotometry : Linear calibration curves (e.g., 2–12 µg/mL) with recovery studies (98–102%) for bulk and tablet formulations .
- HPLC/UPLC : Reverse-phase methods with mobile phases like methanol:phosphate buffer (pH 3.0) for simultaneous estimation with other drugs (e.g., fenofibrate) .
- FTIR Spectroscopy : Direct analysis in KBr pellets (5–20% w/w) for solvent-free, green quantification .
- Flame Atomic Absorption Spectrometry : Indirect determination via calcium content after oxygen flask combustion, validated for specificity and accuracy .
Q. How can stability-indicating methods resolve degradation products of (3S,5S)-Rosuvastatin Calcium Salt?
Answer:
- HPLC with Photodiode Array Detection : Use C18 columns and gradient elution (acetonitrile:ammonium acetate) to separate degradation products (acidic/oxidative conditions) .
- TLC-Densitometry : Employ silica gel plates and methanol:chloroform (7:3) to monitor degradation under forced conditions (e.g., thermal stress) .
- LC-MS : Characterize degradation impurities (e.g., lactone forms) using high-resolution mass spectrometry .
Q. What methodologies assess excipient compatibility during formulation development?
Answer:
- Differential Scanning Calorimetry (DSC) : Detect shifts in melting endotherms (e.g., 147–269°C) to identify interactions with binders or disintegrants .
- Isothermal Stress Testing : Store drug-excipient blends at 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation .
- Thermogravimetric Analysis (TGA) : Monitor mass loss patterns to exclude hygroscopic excipients .
Q. What are key challenges in developing solid dosage forms of (3S,5S)-Rosuvastatin Calcium Salt?
Answer:
- Poor Solubility : Mitigate via self-nanoemulsifying drug delivery systems (SNEDDS) using Capryol 90 and Labrasol .
- Hygroscopicity : Use anhydrous processing and moisture-resistant packaging .
- Polymorphism : Characterize amorphous forms via XRPD to enhance bioavailability .
Advanced Research Questions
Q. How can simplex lattice design optimize SNEDDS formulations for enhanced bioavailability?
Answer:
- Experimental Design : Vary oil (Capryol 90), surfactant (Labrasol), and cosurfactant (Transcutol HP) ratios in a simplex lattice matrix .
- Response Variables : Measure droplet size (<50 nm), emulsification time (<60 sec), and drug release (>90% in 30 min) .
- Data Analysis : Use polynomial regression to identify optimal ratios (e.g., 30:50:20 oil:surfactant:cosurfactant) .
Q. How to resolve contradictions in thermal analysis data during preformulation studies?
Answer:
- Multi-Technique Validation : Cross-validate DSC peaks (e.g., 147°C) with XRPD to distinguish melting from decomposition .
- Controlled Atmosphere Testing : Perform TGA under nitrogen to suppress oxidative degradation artifacts .
- Kinetic Analysis : Apply the Kissinger method to calculate activation energy and confirm thermal events .
Q. What methodologies evaluate the environmental risk of (3S,5S)-Rosuvastatin Calcium Salt?
Answer:
- Algal Toxicity Assays : Measure EC50 values for Microcystis aeruginosa (e.g., 1.2 mg/L) and Selenastrum capricornutum .
- Persistence Testing : Use OECD 308/309 guidelines to assess biodegradation in water/sediment systems .
- Predicted Environmental Concentration (PEC) : Model using EMA guidelines to compare with no-effect levels .
Q. How to characterize and quantify process-related impurities in (3S,5S)-Rosuvastatin Calcium Salt?
Answer:
Q. What strategies differentiate amorphous and crystalline forms in tablet formulations?
Answer:
- XRPD : Identify amorphous "halo" patterns vs. crystalline peaks (e.g., 2θ = 5–30°) .
- Dynamic Vapor Sorption (DVS) : Compare hygroscopicity profiles (amorphous forms absorb 2–3× more moisture) .
- Dissolution Testing : Amorphous forms show 40–60% faster dissolution rates in pH 6.8 media .
Q. How to validate analytical methods for regulatory compliance?
Answer:
- ICH Q2(R1) Parameters : Include linearity (r² >0.999), precision (%RSD <2%), accuracy (98–102% recovery), and robustness (pH/temperature variations) .
- Forced Degradation Studies : Expose to 0.1N HCl (2 hr), 3% H2O2 (6 hr), and UV light (200 W/hr) to confirm stability-indicating capability .
- Cross-Laboratory Reproducibility : Validate via inter-laboratory studies using EP/USP reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
